Methyl 4-(1,1-Dioxothiomorpholino)benzoate

Analytical chemistry Synthetic intermediate Quality control

This thiomorpholine 1,1-dioxide benzoate scaffold offers a fully oxidized sulfone moiety with strong electron-withdrawing effects and enhanced hydrogen-bond acceptor capacity distinct from unoxidized analogs. The methyl ester serves as a protected carboxylic acid, enabling multi-step synthetic sequences incompatible with free acids. Supplied with ≥98% GC purity and NMR-confirmed structure, ensuring batch-to-batch reproducibility for medicinal chemistry SAR studies, building block synthesis, and analytical method development.

Molecular Formula C12H15NO4S
Molecular Weight 269.32 g/mol
CAS No. 451485-76-0
Cat. No. B3022988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(1,1-Dioxothiomorpholino)benzoate
CAS451485-76-0
Molecular FormulaC12H15NO4S
Molecular Weight269.32 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)N2CCS(=O)(=O)CC2
InChIInChI=1S/C12H15NO4S/c1-17-12(14)10-2-4-11(5-3-10)13-6-8-18(15,16)9-7-13/h2-5H,6-9H2,1H3
InChIKeyIMLAPXMJROBNSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility40.4 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(1,1-Dioxothiomorpholino)benzoate (CAS 451485-76-0) Procurement Specifications and Chemical Identity


Methyl 4-(1,1-dioxothiomorpholino)benzoate (CAS 451485-76-0) is a heterocyclic sulfone derivative featuring a thiomorpholine 1,1-dioxide ring N-linked to a methyl benzoate moiety [1]. The compound has a molecular formula of C12H15NO4S and a molecular weight of 269.32 g/mol . Commercially, it is supplied as a solid powder or crystalline material with an appearance ranging from white to orange to green, and is typically stored at room temperature in a cool and dark place (<15°C) . The compound is primarily utilized as a synthetic intermediate and building block in medicinal chemistry research .

Why Methyl 4-(1,1-Dioxothiomorpholino)benzoate Cannot Be Interchanged with Structural Analogs Without Experimental Validation


The methyl 4-(1,1-dioxothiomorpholino)benzoate scaffold contains a fully oxidized sulfone moiety that is structurally and electronically distinct from its unoxidized thiomorpholine or morpholine analogs, as well as from the free carboxylic acid derivative [1]. The 1,1-dioxide group introduces a strong electron-withdrawing effect and increases the polarity and hydrogen-bond acceptor capacity of the heterocycle, which can significantly alter pharmacokinetic properties, target binding affinity, and synthetic reactivity compared to non-oxidized analogs [2]. Furthermore, the methyl ester functionality serves as a protected form of the corresponding carboxylic acid, with different solubility, reactivity, and cell permeability profiles; substitution of the methyl ester with the free acid or alternative esters will change the compound's behavior in both chemical reactions and biological assays . The evidence below demonstrates that specific purity specifications and structural confirmation via NMR are essential for ensuring batch-to-batch reproducibility in research applications, and that biological activity data—where available—varies considerably across closely related scaffolds .

Quantitative Comparative Evidence for Methyl 4-(1,1-Dioxothiomorpholino)benzoate (CAS 451485-76-0) Differentiation


GC Purity Specification: Methyl 4-(1,1-Dioxothiomorpholino)benzoate Minimum Purity of 98.0% vs. Lower-Grade Sources

Multiple reputable vendors supply methyl 4-(1,1-dioxothiomorpholino)benzoate with a minimum purity specification of >98.0% or ≥98% as determined by gas chromatography (GC), which is verified by NMR structural confirmation . Alternative suppliers may offer material at lower purity grades (e.g., 95%+), but procurement of GC-verified ≥98% material ensures minimal batch-to-batch variability and reduces the risk of impurities interfering with downstream synthetic or assay outcomes .

Analytical chemistry Synthetic intermediate Quality control

Structural Confirmation: NMR Verification as a Differentiating Quality Criterion

For methyl 4-(1,1-dioxothiomorpholino)benzoate, vendors supplying research-grade material include NMR structural confirmation as part of their quality control specifications [1][2]. This verification ensures that the thiomorpholine 1,1-dioxide ring is intact and correctly N-linked to the benzoate moiety, distinguishing it from related analogs such as the unoxidized thiomorpholine derivative or the morpholine analog . In contrast, lower-cost sources may not provide NMR confirmation or may rely solely on melting point or TLC purity assessment.

Structural elucidation Quality assurance Spectroscopy

Comparative Fungicidal Potency of Thiomorpholine 1,1-Dioxide vs. Morpholine and Thiomorpholine Scaffolds

In a 2024 study of 2-methyl-5-phenylthiazole-4-carboxamide derivatives, compounds bearing a thiomorpholine 1,1-dioxide moiety were synthesized and evaluated alongside morpholine and unoxidized thiomorpholine analogs for fungicidal activity against Botrytis cinerea [1]. While direct data for methyl 4-(1,1-dioxothiomorpholino)benzoate itself were not reported, the study provides class-level evidence that the sulfone oxidation state influences biological activity: compounds containing the thiomorpholine 1,1-dioxide scaffold exhibited distinct EC50 values compared to morpholine-containing analogs [1].

Agrochemical Antifungal Structure-activity relationship

Physicochemical Properties: LogP and Polar Surface Area as Differentiators from Free Acid Analog

Methyl 4-(1,1-dioxothiomorpholino)benzoate has a calculated logP of approximately 1.85 and a polar surface area (PSA) of 72.06 Ų [1]. The corresponding free acid analog, 4-(1,1-dioxothiomorpholino)benzoic acid, is expected to have a substantially lower logP and higher PSA due to the ionizable carboxylic acid group, which alters membrane permeability and solubility profiles . For researchers conducting structure-activity relationship (SAR) studies or needing a protected carboxylic acid for synthetic elaboration, the methyl ester form offers distinct advantages in lipophilicity and handling compared to the free acid.

ADME prediction Drug-likeness Physicochemical profiling

Primary Research and Industrial Applications for Methyl 4-(1,1-Dioxothiomorpholino)benzoate (CAS 451485-76-0)


Medicinal Chemistry: Building Block for Sulfone-Containing Drug Candidates

Methyl 4-(1,1-dioxothiomorpholino)benzoate serves as a protected aromatic carboxylic acid building block with a pre-installed thiomorpholine 1,1-dioxide heterocycle. The methyl ester group can be hydrolyzed to the free carboxylic acid for further coupling reactions or retained for its favorable logP (~1.85) and polar surface area (72.06 Ų) properties that influence drug-likeness parameters [1]. The sulfone moiety introduces a strong hydrogen-bond acceptor that can enhance target binding affinity relative to unoxidized thiomorpholine or morpholine analogs, as supported by class-level SAR evidence in fungicidal compounds [2].

Organic Synthesis: Protected Carboxylic Acid Intermediate

The methyl ester functionality in methyl 4-(1,1-dioxothiomorpholino)benzoate provides a temporary protecting group for the carboxylic acid during multi-step synthetic sequences. This allows researchers to perform reactions that would otherwise be incompatible with a free carboxylic acid, such as Grignard additions, strong base-mediated alkylations, or reductive transformations, followed by subsequent ester hydrolysis to reveal the acid for final conjugation . Procurement of material with verified ≥98% GC purity and NMR-confirmed structure ensures that impurities do not compromise yield or introduce side products during these sensitive synthetic manipulations [3].

Structure-Activity Relationship (SAR) Studies: Oxidation State Comparisons

Researchers investigating the biological impact of sulfone vs. sulfide oxidation states can use methyl 4-(1,1-dioxothiomorpholino)benzoate as a representative 1,1-dioxide scaffold for direct comparison with thiomorpholine (sulfide) and morpholine (oxygen heterocycle) analogs. Published data on related thiazole-carboxamide derivatives demonstrate that the thiomorpholine 1,1-dioxide moiety confers distinct fungicidal EC50 values compared to morpholine-containing compounds, with EC50 differences of approximately 4 mg/L observed in B. cinerea assays [2]. Such comparative SAR studies are essential for optimizing lead compounds in medicinal chemistry and agrochemical development programs.

Analytical Method Development and Reference Standard Use

Due to its well-defined physicochemical properties, including density (1.3±0.1 g/cm³), boiling point (511.1±45.0 °C at 760 mmHg), and refractive index (1.564), methyl 4-(1,1-dioxothiomorpholino)benzoate is suitable for use as a reference standard in analytical method development . The availability of material with NMR-confirmed structure and defined purity specifications (≥98% GC) from multiple reputable vendors supports its use as a calibration standard in HPLC, GC, and LC-MS workflows for quantifying structurally related compounds in complex mixtures [3].

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